Methyl 4-chloroquinazoline-7-carboxylate

Catalog No.
S805143
CAS No.
183322-47-6
M.F
C10H7ClN2O2
M. Wt
222.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloroquinazoline-7-carboxylate

CAS Number

183322-47-6

Product Name

Methyl 4-chloroquinazoline-7-carboxylate

IUPAC Name

methyl 4-chloroquinazoline-7-carboxylate

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3

InChI Key

BYHDRGRVVXBJIP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl

Methyl 4-chloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2C_{10}H_7ClN_2O_2. It features a quinazoline ring, which is a bicyclic structure composed of a benzene and a pyrimidine ring. The presence of a chlorine atom at the 4-position and a carboxylate group at the 7-position imparts unique properties to this compound, making it significant in various chemical and biological contexts. The compound is often used as an intermediate in organic synthesis and has garnered attention for its potential biological activities.

The mechanism of action of M4C7C remains unknown. However, research on other quinazoline derivatives suggests potential activities such as anti-cancer, anti-bacterial, and anti-malarial effects []. Further studies are needed to elucidate any specific mechanisms for M4C7C.

, particularly in cross-coupling reactions due to the presence of the chlorine atom. These reactions include:

  • Suzuki Coupling: It can react with boronic acids to form biaryl compounds.
  • Negishi Coupling: Involves the reaction with organozinc reagents.
  • Stille Coupling: Engages with organotin compounds to yield substituted quinazolines.

These reactions are facilitated by metal catalysts such as palladium, which enhance the reactivity of the chlorinated quinazoline derivatives .

Research has indicated that methyl 4-chloroquinazoline-7-carboxylate exhibits various biological activities, including:

  • Antitumor Activity: It has shown potential against certain cancer cell lines, suggesting its role as an anticancer agent.
  • Antimicrobial Properties: Studies indicate efficacy against various bacterial strains, highlighting its potential in treating infections.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile .

Several methods have been developed for synthesizing methyl 4-chloroquinazoline-7-carboxylate:

  • One-Pot Three-Component Reaction: This method combines readily available starting materials in a single reaction vessel to produce the desired quinazoline derivative efficiently.
  • Metal-Catalyzed Cross-Coupling Reactions: Utilizing palladium or nickel catalysts facilitates the formation of carbon-carbon bonds, allowing for the introduction of various substituents at different positions on the quinazoline ring .
  • Cyclization Reactions: Starting from appropriate amino and carboxylic acid derivatives, cyclization can lead directly to quinazoline structures.

Methyl 4-chloroquinazoline-7-carboxylate finds applications in several fields:

  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against cancer and bacterial infections.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties .

Interaction studies involving methyl 4-chloroquinazoline-7-carboxylate primarily focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Structure-Activity Relationship Studies: To understand how structural modifications impact activity and selectivity against targets .

Similar Compounds

Several compounds share structural similarities with methyl 4-chloroquinazoline-7-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-chloroquinazolineAmino group at position 2Enhanced biological activity due to amino substitution
Methyl quinazoline-6-carboxylateCarboxylate at position 6Different substitution pattern affects reactivity
4-ChloroquinazolinoneKetone instead of carboxylatePotentially different biological activities

These compounds highlight the diversity within the quinazoline family and underscore the unique characteristics of methyl 4-chloroquinazoline-7-carboxylate due to its specific substitutions and functional groups.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-chloroquinazoline-7-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types